![molecular formula C13H12FNO3S B2485411 3-[(2-fluorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone CAS No. 344278-71-3](/img/structure/B2485411.png)
3-[(2-fluorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-[(2-fluorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone often involves nucleophilic substitution reactions, polycondensation, and the use of specific catalysts to introduce fluorinated, sulfonyl, and pyridinone functionalities. For example, novel soluble fluorinated polyamides containing pyridine and sulfone moieties have been synthesized through low-temperature polycondensation, demonstrating the versatility of incorporating sulfonyl and fluorinated groups into complex molecules (Liu et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-[(2-fluorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone, such as various tetrahydro-1H-pyrazolo[4,3-c]pyridines, has been analyzed, revealing that these structures can exhibit different molecular conformations and hydrogen bonding patterns. These studies offer insights into the molecular architecture and potential intermolecular interactions of such compounds (Sagar et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of the pyridinone class of compounds, including those with sulfonyl and fluorophenyl groups, is highlighted by their ability to undergo various reactions, such as fluoroalkylation, which facilitates the creation of diverse fluorinated compounds. This is instrumental in extending the compound's utility across different chemical syntheses and applications (Zhao et al., 2012).
Physical Properties Analysis
The physical properties of compounds with similar functionalities have been studied, focusing on solubility, glass transition temperatures, and thermal stability. These properties are crucial for determining the compound's applicability in various industrial and research contexts. For instance, fluorinated polyamides containing pyridine and sulfone moieties show excellent solubility and high thermal stability, making them suitable for high-performance applications (Liu et al., 2013).
Chemical Properties Analysis
The chemical properties of 3-[(2-fluorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone derivatives, such as reactivity towards nucleophiles and electrophiles, are pivotal in organic synthesis and material science. The presence of the sulfonyl and fluorophenyl groups can significantly influence the compound's reactivity, enabling selective transformations and the synthesis of targeted molecules with desired functionalities (Zhao et al., 2012).
Applications De Recherche Scientifique
Synthesis and Polymer Properties
A study by Liu et al. (2013) explored the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, utilizing a diamine containing pyridine and trifluoromethylphenyl groups. These polymers exhibited high thermal stability, excellent solubility in organic solvents, and notable properties like transparency and strength, making them potentially useful in various industrial applications (Liu et al., 2013).
Photoluminescence in Iridium(III) Complexes
Constable et al. (2014) reported on iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating ligands, including 2-(4-fluorophenyl)pyridine and 2-(4-methylsulfonylphenyl)pyridine. These complexes, particularly the sulfone derivatives, showed high photoluminescence quantum yields and longer emission lifetimes, suggesting potential use in light-emitting applications (Constable et al., 2014).
Precursors for Pyridinone Ortho-Quinodimethanes
Govaerts et al. (2002) studied sulfolene pyridinones, which served as precursors for pyridinone ortho-quinodimethanes. These compounds, when reacted with dienophiles, led to the formation of various products, demonstrating their potential as intermediates in synthetic organic chemistry (Govaerts et al., 2002).
Electropolymerization Studies
Naudin et al. (2002) investigated the electrochemical polymerization of 3-(4-fluorophenyl) thiophene, which is structurally related to the compound of interest. The resulting polymers exhibited unique properties like slow ion insertion kinetics, suggesting potential applications in electronic materials (Naudin et al., 2002).
Mécanisme D'action
Target of Action
The primary targets of the compound “3-[(2-fluorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone” are currently unknown. This compound may belong to the class of organic compounds known as p-toluenesulfonamides or sulfanilides , which are aromatic heterocyclic compounds containing a toluene that is p-substituted with a sulfonamide group
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. Sulfonamides are generally known to interfere with bacterial synthesis of folic acid, an essential nutrient, by inhibiting the enzyme dihydropteroate synthase
Propriétés
IUPAC Name |
3-(2-fluorophenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3S/c1-8-7-9(2)15-13(16)12(8)19(17,18)11-6-4-3-5-10(11)14/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJVPZQRDUMVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666691 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(2-fluorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

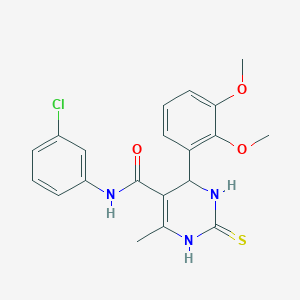
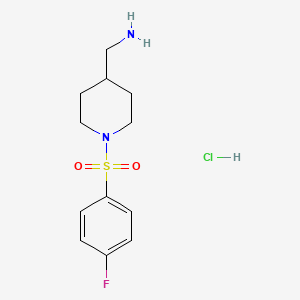
![5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2485330.png)
![(E)-3-(2-methoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2485331.png)
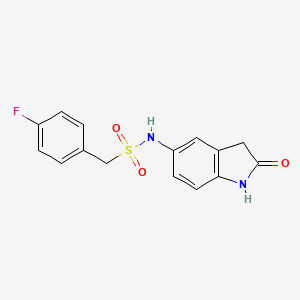
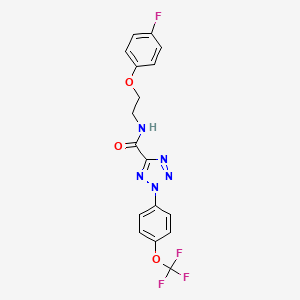
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide](/img/structure/B2485337.png)

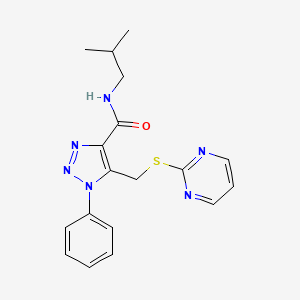
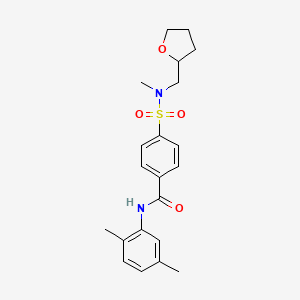

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2485349.png)
![5-benzyl-3-(3-hydroxy-4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2485350.png)
